trans-4-Ethyltetrahydro-5-oxo-3-furoic acid
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Overview
Description
trans-4-Ethyltetrahydro-5-oxo-3-furoic acid: is an organic compound with the molecular formula C7H10O4 . This compound is primarily used in chemical laboratories for research and synthesis of other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Ethyltetrahydro-5-oxo-3-furoic acid typically involves the cyclization of appropriate precursors under controlled conditions . Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: trans-4-Ethyltetrahydro-5-oxo-3-furoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
trans-4-Ethyltetrahydro-5-oxo-3-furoic acid has several applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
- trans-4-Methyltetrahydro-5-oxo-3-furoic acid
- trans-4-Propyl-5-oxo-3-furoic acid
- trans-4-Butyl-5-oxo-3-furoic acid
Comparison: trans-4-Ethyltetrahydro-5-oxo-3-furoic acid is unique due to its specific ethyl group substitution, which can influence its reactivity and interactions compared to similar compounds with different alkyl groups .
Properties
CAS No. |
487-72-9 |
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Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(3R,4R)-4-ethyl-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-2-4-5(6(8)9)3-11-7(4)10/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 |
InChI Key |
ZJVCDGMQVPAOQV-UHNVWZDZSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](COC1=O)C(=O)O |
Canonical SMILES |
CCC1C(COC1=O)C(=O)O |
Origin of Product |
United States |
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